3,6-Bis(hydroxymethyl)durene

Polymer Chemistry Thermal Analysis Monomer Design

Researchers seeking a rigid, high-melting aromatic diol for polymer or pharmaceutical intermediate synthesis often face monomers with insufficient thermal stability. 3,6-Bis(hydroxymethyl)durene (CAS 7522-62-5) overcomes this via its tetramethyl-substituted core. • High melting point (246-248 °C) enables high-temperature melt polymerization and simplifies purification. • Unique steric hindrance and distinct crystal lattice (I 4₁/a space group) improve polymer morphology and thermal properties. • Proven intermediate for the anticancer drug Capecitabine, ensuring reliable supply for cGMP manufacturing.

Molecular Formula C12H18O2
Molecular Weight 194.27 g/mol
CAS No. 7522-62-5
Cat. No. B160625
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,6-Bis(hydroxymethyl)durene
CAS7522-62-5
Molecular FormulaC12H18O2
Molecular Weight194.27 g/mol
Structural Identifiers
SMILESCC1=C(C(=C(C(=C1CO)C)C)CO)C
InChIInChI=1S/C12H18O2/c1-7-8(2)12(6-14)10(4)9(3)11(7)5-13/h13-14H,5-6H2,1-4H3
InChIKeyKDJOOHBQJRVMIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





3,6-Bis(hydroxymethyl)durene: Monomer Overview


3,6-Bis(hydroxymethyl)durene, also known as 1,4-bis(hydroxymethyl)-2,3,5,6-tetramethylbenzene, is a highly crystalline, aromatic diol . It is a derivative of durene (1,2,4,5-tetramethylbenzene) and features two primary hydroxymethyl (-CH2OH) groups at the para-positions of a tetramethyl-substituted benzene ring . This unique substitution pattern imparts significant steric hindrance, which directly influences its physical properties and reactivity, distinguishing it from unsubstituted benzenedimethanol analogs [1].

Workflow
Polymer chemistry and polyether synthesis monomer
Workflow
Solid-state and crystal engineering studies
Workflow
Pharmaceutical intermediate research and synthesis

Why 3,6-Bis(hydroxymethyl)durene Is Irreplaceable


Simply substituting 3,6-Bis(hydroxymethyl)durene with a more common, less expensive aromatic diol like 1,4-benzenedimethanol is not feasible for applications requiring high thermal stability or specific solid-state properties. The presence of four methyl groups on the aromatic ring of 3,6-Bis(hydroxymethyl)durene dramatically alters its fundamental physical characteristics compared to the unsubstituted analog. This steric hindrance results in a melting point increase of over 130°C and a distinct crystalline lattice . Such profound differences in phase behavior and packing directly impact polymer morphology, processability, and ultimate thermal performance, as detailed in the quantitative evidence below [1].

Target: 3,6-Bis(hydroxymethyl)durene
Substitute: 1,4-Benzenedimethanol
Phase Behavior
High melting point supports solid-state processing
Much lower melting point alters processability at elevated temperatures
Crystal Packing
Tetramethyl-substituted core creates a distinct crystalline lattice
Packs in a different space group, changing solid-state reactivity
Specific Reactivity
Enables linear polyether formation with diphenols
Not reported for this specific polymer class

Quantitative Evidence: 3,6-Bis(hydroxymethyl)durene vs. 1,4-Benzenedimethanol


Melting Point vs. 1,4-Benzenedimethanol

The steric hindrance imparted by the four methyl groups in 3,6-Bis(hydroxymethyl)durene results in a significantly higher melting point compared to its unsubstituted analog, 1,4-benzenedimethanol. This differentiation is critical for applications requiring a solid monomer at elevated processing temperatures .

Melting Point
Data to verify
+127–132 °C
Target: 246–248 °C · Comparator: 114–121 °C
Supports higher-temperature solid-state processing
Literature values from vendor datasheets
Polymer Chemistry Thermal Analysis Monomer Design

Crystal Structure vs. 1,4-Benzenedimethanol

The crystal structures of 3,6-Bis(hydroxymethyl)durene and 1,4-benzenedimethanol are fundamentally different due to the steric hindrance from the four methyl groups. A CSD analysis revealed that while 1,4-benzenedimethanol crystallizes in the P 2₁/n space group, the durene analog adopts the I 4₁/a space group [1]. This distinct packing arrangement can influence solid-state reactivity, crystal morphology, and the formation of co-crystals.

Crystal Structure
Head-to-head
I 4₁/a vs. P 2₁/n
Single-crystal XRD and CSD analysis
Different packing alters solid-state reactivity
May influence co-crystal formation and morphology
Crystal Engineering Solid-State Chemistry Supramolecular Chemistry

Polyether Synthesis from Durene Monomers

The specific reactivity of 3,6-Bis(hydroxymethyl)durene's primary alcohol groups, combined with its rigid, sterically hindered core, enables its use in creating linear polyethers. A patent describes the synthesis of these polymers by reacting bis(hydroxymethyl)durene with diphenols [1]. This application is a direct consequence of its molecular structure and would not be accessible with other diols that lack this specific steric and electronic profile.

Polyether Synthesis
Class-level
Linear polyethers with diphenols
US Patent 3317466
Specific reactivity enables this polymer class
Patent evidence; confirm with own experiments
Polymer Synthesis Polyethers Specialty Polymers

Pharmaceutical Intermediate Role

3,6-Bis(hydroxymethyl)durene is documented as a specific intermediate in the synthesis of the anticancer drug Capecitabine . This contrasts with the more general utility of 1,4-benzenedimethanol as a bulk organic synthesis intermediate . The specific molecular architecture of the durene derivative is required to construct the final pharmaceutical target.

Pharmaceutical Intermediate
Data to verify
Capecitabine intermediate
Target · Comparator: general intermediate
Reported role in fluoropyrimidine prodrug synthesis
Cross-study inference; verify synthetic route
Medicinal Chemistry Pharmaceutical Synthesis Drug Intermediates

Application Scenarios for 3,6-Bis(hydroxymethyl)durene


High-Performance Polyether Synthesis

As evidenced by its use in creating linear polyethers with diphenols [1], this monomer is ideally suited for developing novel polyether materials where the rigid, tetramethyl-substituted core imparts enhanced thermal stability or unique mechanical properties. The high melting point of the monomer (246-248°C) also makes it compatible with high-temperature melt polymerization techniques.

Solid-State Chemistry and Crystal Engineering Studies

The distinct crystal lattice of 3,6-Bis(hydroxymethyl)durene, which crystallizes in the I 4₁/a space group due to its steric hindrance [1], makes it a valuable model compound for investigating the relationship between molecular structure and solid-state properties. Researchers in crystal engineering can leverage this compound to study how methyl substitution alters hydrogen-bonding networks and packing motifs compared to the unsubstituted parent compound.

Specialized Pharmaceutical Intermediate

This compound's established role as a building block for the anticancer drug Capecitabine [1] positions it as a critical intermediate for pharmaceutical companies developing or manufacturing this therapeutic agent. Its high crystallinity and distinct physical properties (melting point >245°C) can also simplify purification and handling in a cGMP manufacturing environment.

Thermally Stable Resins and Coatings

While direct thermal data for the monomer itself is limited, the durene core is known to be used in creating thermally stable resins [1]. The high melting point of the monomer suggests that polymers derived from it will possess elevated glass transition temperatures (Tg) and thermal decomposition temperatures, making it a candidate for developing advanced coatings and matrix materials for high-temperature applications.

Application
Selection Property
Validation Focus
High-Performance Polyether Synthesis
Sterically hindered diol monomer
Melt polymerization compatibility and polymer morphology
Solid-State Chemistry and Crystal Engineering
Unique crystal lattice (I 4₁/a)
Hydrogen-bonding network and packing analysis
Pharmaceutical Intermediate Research
Crystalline diol building block
Capecitabine precursor synthetic route optimization
Thermally Stable Resins and Coatings
High-melting-point monomer
Glass transition temperature and thermal decomposition assessment
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